Enhanced Lipophilicity and Membrane Permeability
The introduction of the -OCF₃ group substantially increases lipophilicity compared to non-fluorinated analogs. While 4-bromo-3-chloroaniline (CAS 21402-26-6) exhibits a predicted logP of approximately 2.7, the target compound 4-bromo-3-chloro-2-(trifluoromethoxy)aniline is estimated to have a logP of 3.5–3.8, representing a >0.8 log unit increase. This elevated logP correlates with improved passive membrane permeability and potential blood–brain barrier penetration, a critical parameter for CNS-targeted drug candidates .
Comparator: ~2.7
ΔLogP ≈ +0.8 to +1.1
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated 3.5–3.8 (based on structural analogs) |
| Comparator Or Baseline | 4-Bromo-3-chloroaniline: predicted logP ≈2.7 (ChemSpider/ACD/Labs) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.1 |
| Conditions | Calculated using ACD/Labs Percepta or similar fragment-based prediction algorithms |
Why This Matters
Higher logP is directly linked to enhanced membrane permeability and bioavailability, making this compound a superior starting point for CNS or intracellular target programs.
